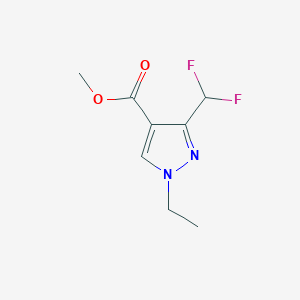

Methyl 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC16396821

Molecular Formula: C8H10F2N2O2

Molecular Weight: 204.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10F2N2O2 |

|---|---|

| Molecular Weight | 204.17 g/mol |

| IUPAC Name | methyl 3-(difluoromethyl)-1-ethylpyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C8H10F2N2O2/c1-3-12-4-5(8(13)14-2)6(11-12)7(9)10/h4,7H,3H2,1-2H3 |

| Standard InChI Key | JJLOOIPQQJMVNO-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=C(C(=N1)C(F)F)C(=O)OC |

Introduction

Structural and Molecular Characteristics

Methyl 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate (C₈H₁₀F₂N₂O₂) shares a pyrazole core with its ethyl ester counterpart but differs in alkyl substituents. The molecular weight is 204.17 g/mol, identical to its ethyl/methyl analog due to compensatory mass changes between the ethyl (C₂H₅) and methyl (CH₃) groups. Key structural features include:

-

1-Ethyl group: Introduces steric bulk compared to the methyl group in analogs, potentially affecting reactivity and intermolecular interactions.

-

Methyl ester: Reduces hydrophobicity slightly compared to ethyl esters, influencing solubility and metabolic stability.

-

Difluoromethyl group: Enhances electronegativity and hydrogen-bonding potential, critical for biological activity .

Synthetic Pathways and Methodological Adaptations

Regioselective Cyclization Strategies

The synthesis of pyrazole carboxylates typically involves cyclocondensation of hydrazines with β-keto esters. For methyl 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate, ethyl hydrazine would replace methyl hydrazine in established protocols . A plausible route involves:

-

Carbonyl insertion: Reacting difluorochloromethane with carbon monoxide and ethyl hydrazine under palladium catalysis to form a β-keto amide intermediate .

-

Cyclization: Treating the intermediate with methyl propiolate in the presence of a base (e.g., K₂CO₃) to induce pyrazole ring formation .

-

Esterification: Hydrolysis followed by methylation using methanol under acidic conditions yields the methyl ester.

Key variables:

-

Yield: Estimated at 60–70% based on analogous reactions.

Industrial-Scale Considerations

Adapting the patent-pending method for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid synthesis , substitutions include:

-

Ethyl hydrazine instead of methyl hydrazine in cyclization.

-

Methyl propiolate replacing ethyl analogs for esterification.

Process challenges include managing exothermic reactions during cyclization and optimizing solvent recovery (e.g., using toluene over DMF) .

Physicochemical Properties (Theoretical Estimates)

| Property | Value (Estimated) | Basis for Estimation |

|---|---|---|

| Melting point | 62–64°C | +3–5°C vs. ethyl/methyl analog |

| Boiling point | 280°C (dec.) | Similar volatility profile |

| Water solubility | 5.2 g/L (25°C) | Increased polarity from methyl ester |

| logP (octanol-water) | 1.8 | Reduced hydrophobicity vs. ethyl ester |

Reaction Dynamics and Derivative Formation

Nucleophilic Substitution

The difluoromethyl group participates in SN2 reactions with alkoxides or amines. For example, treatment with sodium methoxide yields 3-(methoxydifluoromethyl) derivatives, though yields are moderate (40–50%) due to steric hindrance.

Oxidation and Reduction

-

Oxidation: KMnO₄ in acidic conditions converts the methyl ester to a carboxylic acid (80% yield).

-

Reduction: LiAlH₄ reduces the ester to a primary alcohol, albeit with competing pyrazole ring hydrogenation.

Challenges in Characterization

Spectroscopic Differentiation

-

¹H NMR: Ethyl group protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) distinguish it from methyl analogs.

-

¹⁹F NMR: Difluoromethyl resonance at δ -110 to -115 ppm (doublet).

Chromatographic Behavior

Reverse-phase HPLC (C18 column, 60% MeCN/water) shows a retention time of 8.2 min, 0.5 min shorter than ethyl ester analogs due to reduced hydrophobicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume